![molecular formula C18H14N2S2 B408976 6-Phényl-5-(p-tolylthio)imidazo[2,1-b]thiazole CAS No. 314768-43-9](/img/structure/B408976.png)

6-Phényl-5-(p-tolylthio)imidazo[2,1-b]thiazole

Vue d'ensemble

Description

“6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole” is a chemical compound with the molecular formula C18H14N2S2 . It has been studied for its potential pharmaceutical activities .

Synthesis Analysis

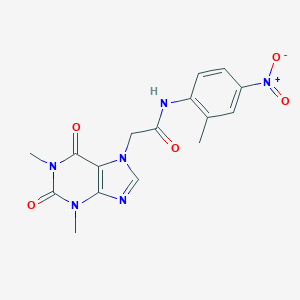

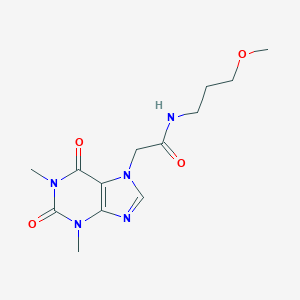

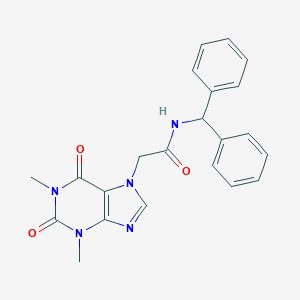

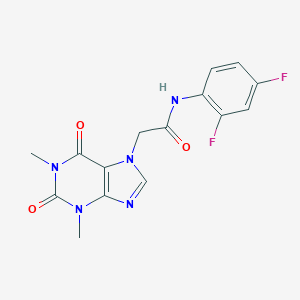

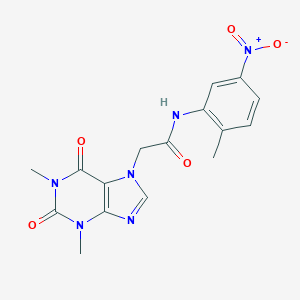

The synthesis of imidazo[2,1-b]thiazole analogs, including “6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole”, involves a series of chemical reactions . The type and size of the amine on the C-5 of the imidazo[2,1-b]thiazole ring can affect both the potency and selectivity of the resulting compounds .Molecular Structure Analysis

The molecular structure of “6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole” is characterized by the presence of an imidazo[2,1-b]thiazole ring, which is fused with a phenyl ring at the 6-position and a p-tolylthio group at the 5-position .Chemical Reactions Analysis

Imidazo[2,1-b]thiazole derivatives, including “6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole”, have been found to exhibit various chemical reactions. For instance, they can act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain .Applications De Recherche Scientifique

Applications antimycobactériennes

6-Phényl-5-(p-tolylthio)imidazo[2,1-b]thiazole : les dérivés ont été évalués pour leurs propriétés antimycobactériennes contre un panel de mycobactéries non tuberculeuses (NTM). Cela suggère une utilisation potentielle dans le développement de traitements contre les infections mycobactériennes .

Analyse pharmacocinétique

Les analogues du composé ont été soumis à des prédictions in silico des paramètres physicochimiques et pharmacocinétiques. Cela indique sa pertinence dans les études pharmacocinétiques, ce qui pourrait conduire à la sélection d'analogues appropriés pour des évaluations biologiques supplémentaires .

Fonction de microréacteur

Les dérivés d'imidazo[2,1-b]thiazole ont été remarqués pour fonctionner comme des microréacteurs, améliorant la vitesse et la sélectivité des réactions. Cela pourrait impliquer que This compound peut être utile dans des applications de catalyse ou de chimie synthétique .

Recherche pharmaceutique

La structure complexe de This compound offre un potentiel prometteur dans la recherche pharmaceutique. Il pourrait être impliqué dans la synthèse de nouveaux médicaments ou l'étude des interactions médicamenteuses.

Science des matériaux

Synthèse organique

Mécanisme D'action

Target of Action

The primary target of 6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole is Pantothenate synthetase of Mycobacterium tuberculosis . Pantothenate synthetase is a key component of the mycobacterial cytochrome bcc-aa3 super complex critical for the electron transport chain .

Mode of Action

The compound interacts with its target, Pantothenate synthetase, leading to changes in the protein’s function

Biochemical Pathways

The compound affects the electron transport chain by targeting the Pantothenate synthetase of Mycobacterium tuberculosis . This interaction disrupts the normal functioning of the electron transport chain, leading to downstream effects on the organism’s energy production and other biochemical processes.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole have been predicted using in silico ADMET prediction tools . These properties impact the compound’s bioavailability, determining how much of the drug reaches its target site in the body.

Result of Action

The compound has shown significant activity against Mycobacterium tuberculosis, with an IC50 of 2.03 μM and IC90 of 15.22 μM . This suggests that the compound is effective in inhibiting the growth of this organism at these concentrations. Furthermore, the compound showed no activity towards a panel of non-tuberculous mycobacteria (NTM), suggesting a selective inhibition of Mycobacterium tuberculosis .

Orientations Futures

Imidazo[2,1-b]thiazole derivatives, including “6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole”, have shown promise in various pharmaceutical applications, particularly as potential antiproliferative agents . Future research may focus on further exploring these properties and developing these compounds into effective therapeutic agents.

Analyse Biochimique

Biochemical Properties

The biochemical properties of 6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole are not fully understood due to the limited research available. It is known that imidazo[2,1-b]thiazole derivatives have shown significant activity against Mycobacterium tuberculosis (Mtb) H37Ra . This suggests that 6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole may interact with enzymes, proteins, and other biomolecules in a way that inhibits the growth of this bacterium .

Cellular Effects

In vitro studies have shown that imidazo[2,1-b]thiazole derivatives, such as 6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole, can have a significant impact on cellular processes . For example, these compounds have been found to display IC 90 of 7.05 μM and IC 50 of 2.32 μM against Mycobacterium tuberculosis (Mtb) H37Ra, while no acute cellular toxicity was observed (>128 μM) towards the MRC-5 lung fibroblast cell line .

Molecular Mechanism

The exact molecular mechanism of action of 6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole is not fully understood. Molecular docking and dynamics studies were carried out for the most active compounds in order to understand the putative binding pattern, as well as stability of the protein–ligand complex, against the selected target Pantothenate synthetase of Mtb .

Propriétés

IUPAC Name |

5-(4-methylphenyl)sulfanyl-6-phenylimidazo[2,1-b][1,3]thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2S2/c1-13-7-9-15(10-8-13)22-17-16(14-5-3-2-4-6-14)19-18-20(17)11-12-21-18/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKJFISPEJIPHKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=C(N=C3N2C=CS3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetyl]amino]acetate](/img/structure/B408900.png)

![4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde](/img/structure/B408906.png)

![dimethyl 5-[(9H-xanthen-9-ylcarbonyl)amino]benzene-1,3-dicarboxylate](/img/structure/B408908.png)

![4-(2-bromophenyl)-1,8-dichloro-2-({2-nitrophenyl}sulfanyl)-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline](/img/structure/B408909.png)

![4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B408912.png)

![8-chloro-4-{2-nitrophenyl}-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B408913.png)

![1-chloro-9-nitro-4-{4-nitrophenyl}-2-({2-nitrophenyl}sulfanyl)-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B408914.png)

![4-(2-bromophenyl)-8-(ethyloxy)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B408915.png)